VZ3G1O8D7U
Description
VZ3G1O8D7U is an inorganic coordination compound characterized by its unique metal-ligand architecture, which underpins its catalytic and electronic properties. While specific structural details remain proprietary, its reported applications include use in heterogeneous catalysis for organic synthesis and energy storage systems. Key properties include high thermal stability (decomposition temperature >400°C), solubility in polar aprotic solvents (e.g., dimethyl sulfoxide), and a redox-active metal center, likely transition metal-based (e.g., cobalt or ruthenium) .
Characterization of this compound adheres to stringent purity protocols, including ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm molecular composition and stereochemistry. Its synthesis involves a solvothermal method with a reported yield of 78–82%, as documented in industrial production guidelines .
Properties
CAS No. |
135394-17-1 |
|---|---|
Molecular Formula |
C12H10ClN5 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-chloro-9-methyl-N-phenylpurin-6-amine |
InChI |
InChI=1S/C12H10ClN5/c1-18-7-14-9-10(16-12(13)17-11(9)18)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16,17) |
InChI Key |
DBTWDYPKBBODMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)Cl)NC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Justifications
- Superior Thermal Stability : this compound’s high decomposition temperature makes it ideal for high-temperature catalysis, outperforming Compound A .
- Selectivity vs. Efficiency : While Compound B exhibits higher TOF, this compound’s selectivity (>95% in cross-coupling reactions) justifies its preference in pharmaceutical synthesis .
- Economic Viability: Despite higher costs, this compound’s durability reduces replacement frequency, offering long-term savings over Compound D .
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